molecular formula C10H14N2O2 B1523414 4-Amino-2-(propan-2-yloxy)benzamide CAS No. 1319746-16-1

4-Amino-2-(propan-2-yloxy)benzamide

Cat. No. B1523414
M. Wt: 194.23 g/mol
InChI Key: CPJGYRKDUVSLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-2-(propan-2-yloxy)benzamide” is a chemical compound with the empirical formula C10H13NO2 . It is also known by its CAS No. 1319746-16-1.


Synthesis Analysis

The synthesis of benzamide derivatives, which includes “4-Amino-2-(propan-2-yloxy)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-(propan-2-yloxy)benzamide” consists of a benzamide core with an amino group at the 4-position and a propan-2-yloxy group at the 2-position . The molecular weight of this compound is 179.22 .


Physical And Chemical Properties Analysis

“4-Amino-2-(propan-2-yloxy)benzamide” is a solid compound . Its empirical formula is C10H13NO2 and it has a molecular weight of 179.22 .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Medical and Biological Research
    • Application : Benzamides have been found to exhibit antioxidant and antibacterial activities .
    • Method : Benzamide compounds are synthesized from benzoic acid or methylbenzoic acid and amine derivatives. The antioxidant activity of these compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Synthesis of Ion-Associate Complexes

    • Field : Pharmaceutical Chemistry
    • Application : Benzamides are used in the synthesis of ion-associate complexes, which are crucial for understanding the relationships between bioactive molecules and receptor interactions .
    • Method : The complex is synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
    • Results : The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The complex was also examined for antibacterial activity .

Safety And Hazards

The safety data sheet for a similar compound, “4-amino-3-(propan-2-yloxy)benzamide hydrochloride”, indicates that it may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

4-amino-2-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJGYRKDUVSLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(propan-2-yloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-(propan-2-yloxy)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Amino-2-(propan-2-yloxy)benzamide
Reactant of Route 3
Reactant of Route 3
4-Amino-2-(propan-2-yloxy)benzamide
Reactant of Route 4
Reactant of Route 4
4-Amino-2-(propan-2-yloxy)benzamide
Reactant of Route 5
Reactant of Route 5
4-Amino-2-(propan-2-yloxy)benzamide
Reactant of Route 6
4-Amino-2-(propan-2-yloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.